(2-Bromo-6-chlorophenyl)methanol: A Comprehensive Technical Guide for Researchers
(2-Bromo-6-chlorophenyl)methanol: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Synthetic Intermediate
Introduction: The Strategic Importance of Ortho-Dihalo-Substituted Phenylmethanols in Modern Organic Synthesis
(2-Bromo-6-chlorophenyl)methanol stands as a pivotal, yet often unheralded, building block in the landscape of contemporary organic synthesis. Its unique substitution pattern, featuring vicinal bromine and chlorine atoms ortho to a hydroxymethyl group, imparts a distinct reactivity profile that is highly sought after in the development of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of (2-bromo-6-chlorophenyl)methanol, delving into its chemical and physical properties, synthesis, reactivity, and analytical characterization. Furthermore, it will explore its emerging applications, particularly in the realm of medicinal chemistry, and provide robust protocols for its safe handling and use. The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, while the benzylic alcohol moiety serves as a versatile handle for oxidation, etherification, and esterification. This combination of features makes (2-bromo-6-chlorophenyl)methanol an invaluable intermediate for the synthesis of novel pharmaceutical agents and functional materials.
Physicochemical and Spectroscopic Properties
The intrinsic properties of (2-bromo-6-chlorophenyl)methanol are fundamental to its application in synthesis. A summary of its key physicochemical and predicted spectroscopic data is presented below.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆BrClO | [1] |
| Molecular Weight | 221.48 g/mol | [1] |
| CAS Number | 1242822-57-6 | [2] |
| Appearance | White to off-white solid (predicted) | Analogous Compounds |
| Melting Point | Not available (predicted to be a low-melting solid) | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water. | General Organic Principles |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.2 (m, 3H, Ar-H), ~4.8 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) | Based on analogous compounds[3] |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ ~138-140 (C-ipso), ~133-135 (C-Cl), ~128-130 (CH), ~127-129 (CH), ~123-125 (C-Br), ~120-122 (CH), ~63-65 (CH₂) | Based on analogous compounds[3] |
| Key IR Absorptions (KBr, cm⁻¹) | ~3300 (br, O-H stretch), ~3100-3000 (Ar C-H stretch), ~1580, 1470 (C=C stretch), ~1050 (C-O stretch), ~750 (C-Cl stretch), ~680 (C-Br stretch) | Based on analogous compounds[4] |
| Mass Spec. Fragmentation (EI) | m/z 220/222/224 (M⁺), 203/205/207 ([M-OH]⁺), 141/143 ([M-Br]⁺), 175/177 ([M-Cl]⁺), 77 (C₆H₅⁺) | General principles of benzyl alcohol fragmentation[5] |
Synthesis and Mechanistic Considerations
The synthesis of (2-bromo-6-chlorophenyl)methanol is most practically achieved through the reduction of a suitable carbonyl precursor, namely 2-bromo-6-chlorobenzaldehyde or 2-bromo-6-chlorobenzoic acid.
Synthesis from 2-Bromo-6-chlorobenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, often accomplished with high efficiency using hydride reagents. Sodium borohydride (NaBH₄) is a preferred reagent for this purpose due to its selectivity, mild reaction conditions, and operational simplicity.
Mechanism of Aldehyde Reduction with Sodium Borohydride
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently protonated during the workup to yield the primary alcohol.
Caption: Mechanism of aldehyde reduction.
Experimental Protocol: Reduction of 2-Bromo-6-chlorobenzaldehyde
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-chlorobenzaldehyde (1.0 eq) in methanol or ethanol at room temperature.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess borohydride and decompose the borate esters.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Synthesis from 2-Bromo-6-chlorobenzoic Acid
A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for the reduction of a carboxylic acid to a primary alcohol. This reaction is typically performed in an anhydrous ethereal solvent.
Experimental Protocol: Reduction of 2-Bromo-6-chlorobenzoic Acid
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Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C. Add a solution of 2-bromo-6-chlorobenzoic acid (1.0 eq) in anhydrous THF dropwise via an addition funnel.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Workup (Fieser method): Cool the reaction to 0 °C and cautiously add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Stir until a granular precipitate forms.
-
Isolation: Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography if necessary.
Key Reactions and Synthetic Utility
The chemical reactivity of (2-bromo-6-chlorophenyl)methanol is dominated by the interplay of its three functional groups: the primary alcohol and the two ortho-halogen substituents.
Oxidation to 2-Bromo-6-chlorobenzaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a valuable transformation, providing a precursor for a wide range of subsequent reactions. A variety of mild oxidizing agents can be employed to avoid over-oxidation to the carboxylic acid.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
-
Reaction Setup: In a flask, suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane.
-
Reagent Addition: Add a solution of (2-bromo-6-chlorophenyl)methanol (1.0 eq) in dichloromethane to the PCC suspension.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.
Etherification (Williamson Ether Synthesis)
The hydroxyl group can be readily converted into an ether linkage via the Williamson ether synthesis.[6] This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[6]
Caption: Williamson Ether Synthesis.
Experimental Protocol: Methyl Ether Synthesis
-
Reaction Setup: Under an inert atmosphere, dissolve (2-bromo-6-chlorophenyl)methanol (1.0 eq) in anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
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Alkylation: After gas evolution ceases, add methyl iodide (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Workup: Quench the reaction carefully with water. Extract the aqueous phase with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ether by column chromatography.
Applications in Drug Discovery and Development
While specific, publicly disclosed applications of (2-bromo-6-chlorophenyl)methanol are not abundant, its structural motifs are present in a variety of biologically active molecules. Its utility lies in its role as a versatile scaffold for the construction of more complex compounds, particularly in the synthesis of inhibitors and receptor antagonists. The ortho-dihalo substitution pattern allows for selective manipulation via modern cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to probe structure-activity relationships (SAR). The benzylic alcohol provides a convenient point of attachment for side chains or for linking to other molecular fragments. It is a valuable intermediate for the synthesis of compounds targeting a range of therapeutic areas, from oncology to infectious diseases.[7][8]
Safety, Handling, and Disposal
As a halogenated aromatic compound, (2-bromo-6-chlorophenyl)methanol should be handled with appropriate caution.
-
Hazard Assessment: Based on analogous compounds, it is likely to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
(2-Bromo-6-chlorophenyl)methanol is a strategically important synthetic intermediate with a rich and versatile chemical profile. Its unique combination of a reactive benzylic alcohol and ortho-dihalogenated aromatic ring makes it a valuable tool for the construction of complex molecules in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling, intended to empower researchers to effectively utilize this compound in their synthetic endeavors. As the demand for novel and structurally diverse chemical entities continues to grow, the importance of such versatile building blocks will undoubtedly increase.
References
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved from [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
-
Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. (2024). RSC Publishing. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]
-
(3-Bromo-2-chlorophenyl)methanol | C7H6BrClO | CID 67146654. (n.d.). PubChem. Retrieved from [Link]
-
c6cy02413k1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
How Does Benzyl Alcohol Produce a Peak at m/z = 79? (2019). Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. (3-Bromo-2-chlorophenyl)methanol | C7H6BrClO | CID 67146654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1242822-57-6|(2-Bromo-6-chlorophenyl)methanol|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]
- 7. jelsciences.com [jelsciences.com]
- 8. Controlling achiral and chiral conformations of benzyl alcohol by ortho -halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03203A [pubs.rsc.org]
